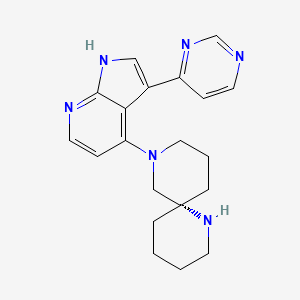
Benzeneethanamine, beta,3,4,5-tetramethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Beta-Methoxymescaline: , also known as 2-Methoxy-2-(3,4,5-trimethoxyphenyl)ethan-1-amine, is a lesser-known psychedelic compound. It is a derivative of mescaline, a naturally occurring psychedelic protoalkaloid found in several cacti species. Beta-Methoxymescaline was first synthesized by the renowned chemist Alexander Shulgin and is known for its structural similarity to mescaline .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, beta,3,4,5-tetramethoxy- typically involves the amination of 2-(3,4,5-trimethoxyphenyl)acetic acid with ammonia in a polar aprotic solvent. This is followed by the reduction of the resulting 3,4,5-trimethoxyphenylacetamide using a mixture of lithium aluminium hydride (LiAlH4) and aluminium chloride (AlCl3) along with a coupling agent such as carbonyldiimidazole .
Industrial Production Methods: While specific industrial production methods for Benzeneethanamine, beta,3,4,5-tetramethoxy- are not well-documented, the general approach would likely involve large-scale synthesis using the aforementioned synthetic routes. The process would be optimized for yield and purity, with stringent control over reaction conditions to ensure consistency and safety.
化学反応の分析
Types of Reactions: Beta-Methoxymescaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents like LiAlH4.
Substitution: This involves the replacement of one functional group with another, which can occur under various conditions depending on the substituents involved.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary widely but can include the use of halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Beta-Methoxymescaline has several applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of psychedelic compounds and their analogs.
Biology: Researchers explore its effects on cellular processes and neurotransmitter systems.
Medicine: Although not widely used clinically, it serves as a reference compound in the development of new therapeutic agents.
作用機序
The mechanism of action of Benzeneethanamine, beta,3,4,5-tetramethoxy- involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of G-protein-coupled receptors, which trigger downstream signaling pathways that modulate neuronal activity .
類似化合物との比較
Mescaline: The parent compound, known for its hallucinogenic effects.
2C-B: A synthetic psychedelic phenylethylamine derivative with similar structural features.
MDMA: Another phenylethylamine derivative known for its empathogenic and stimulant effects.
Uniqueness: Beta-Methoxymescaline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other similar compounds. Its beta-methoxy group differentiates it from mescaline and other phenylethylamines, potentially altering its receptor binding affinity and metabolic stability .
特性
CAS番号 |
98537-40-7 |
|---|---|
分子式 |
C12H19NO4 |
分子量 |
241.28 |
IUPAC名 |
2-methoxy-2-(3,4,5-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO4/c1-14-9-5-8(11(7-13)16-3)6-10(15-2)12(9)17-4/h5-6,11H,7,13H2,1-4H3 |
InChIキー |
GAKIJEPUVBHWCK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(CN)OC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
beta-Methoxymescaline |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(carbamimidoylsulfanylmethyl)phenyl]boronic acid;hydrobromide](/img/structure/B605969.png)
![2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B605970.png)
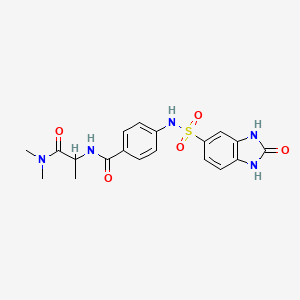
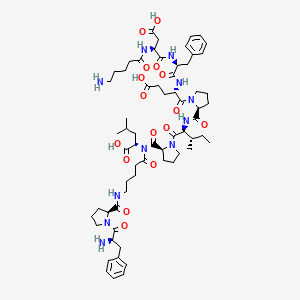
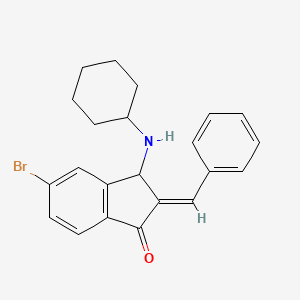
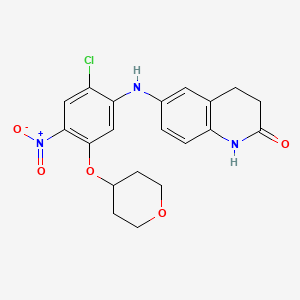
![N'-[2-(3,4-dichlorophenyl)ethyl]-N,N,N'-trimethylethane-1,2-diamine;dihydrobromide](/img/structure/B605978.png)
![N-(3-azidopropyl)-2-[4-[(E)-2-(2-fluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boratricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide;fluoride](/img/structure/B605983.png)
